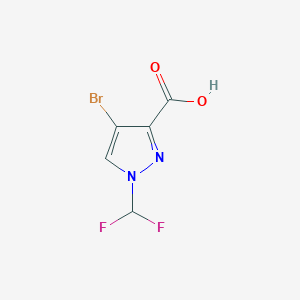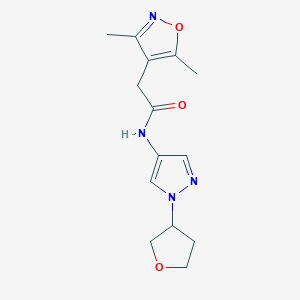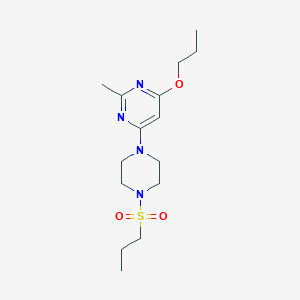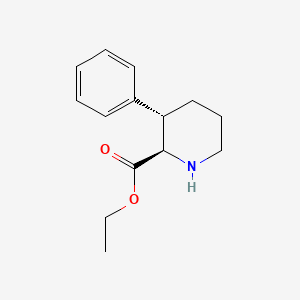![molecular formula C24H24N6O3 B2989971 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-49-2](/img/structure/B2989971.png)
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiproliferative Agents
Compounds with the pyrido[2,3-d]pyrimidine core, similar to the compound , have shown promising antiproliferative activity . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells. It could potentially serve as a lead compound in the development of new cancer therapies.
Antimicrobial Activity
The structural similarity to pyrido[2,3-d]pyrimidines, which are known for their antimicrobial properties , indicates that this compound could be explored for its ability to inhibit the growth of various bacteria and fungi, contributing to the field of antibiotics and antifungal research.
Anti-inflammatory and Analgesic Applications
Given the biological activities of related heterocyclic compounds, there is potential for this compound to act as an anti-inflammatory and analgesic agent . Research could focus on its effectiveness in reducing inflammation and pain, which could lead to new treatments for chronic inflammatory diseases.
Hypotensive Effects
The compound’s structure hints at possible hypotensive effects , which could be beneficial in the treatment of high blood pressure. Further synthesis and testing could lead to the development of new classes of antihypertensive drugs.
Antihistaminic Properties
Research into the antihistaminic activity of compounds with a similar structure has been documented . This compound could be investigated for its potential to alleviate allergic reactions, contributing to the development of new antihistamines.
Tyrosine Kinase Inhibition
Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives is the tyrosine kinase inhibitor TKI-28 . The compound could be explored for its tyrosine kinase inhibitory activity, which is crucial in targeted cancer therapies.
CDK4 Inhibition
The compound could also be researched for its potential as a cyclin-dependent kinase (CDK4) inhibitor , which plays a significant role in cell cycle regulation. Inhibitors of CDK4 are valuable in the treatment of various cancers.
Synthon in Drug Development
Imidazole-containing compounds, like the one , are important synthons in drug development due to their broad range of chemical and biological properties . This compound could be used as a building block in the synthesis of various drugs with diverse therapeutic applications.
属性
IUPAC Name |
4,7-dimethyl-6-[3-(4-phenoxyanilino)propyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-16-15-30-20-21(28(2)24(32)27-22(20)31)26-23(30)29(16)14-6-13-25-17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,25H,6,13-14H2,1-2H3,(H,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLRYDJWZNQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)


![3-fluoro-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2989896.png)
![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)
![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)